4-Fluoro-2-hydroxy-5-methylbenzaldehyde chemical properties
4-Fluoro-2-hydroxy-5-methylbenzaldehyde chemical properties
An In-depth Technical Guide to 4-Fluoro-2-hydroxy-5-methylbenzaldehyde
Abstract: This document provides a comprehensive technical overview of 4-Fluoro-2-hydroxy-5-methylbenzaldehyde (CAS No. 504414-06-6), a trifunctional aromatic compound of significant interest in synthetic and medicinal chemistry. We will explore its core chemical properties, spectroscopic signature, reactivity, synthetic pathways, and applications, with a focus on its role as a versatile building block for complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable intermediate.
Core Compound Identification and Properties
4-Fluoro-2-hydroxy-5-methylbenzaldehyde is a substituted aromatic aldehyde featuring hydroxyl, fluorine, and methyl groups. This specific arrangement of functional groups imparts a unique reactivity profile, making it a strategic precursor in multi-step syntheses. The electron-donating hydroxyl and methyl groups activate the ring, while the electron-withdrawing fluorine and aldehyde groups modulate its electronic properties and provide key reactive sites.
| Property | Value | Reference |
| IUPAC Name | 4-Fluoro-2-hydroxy-5-methylbenzaldehyde | [1] |
| CAS Number | 504414-06-6 | [1] |
| Molecular Formula | C₈H₇FO₂ | [1] |
| Molecular Weight | 154.14 g/mol | [1] |
| Canonical SMILES | O=CC1=CC(C)=C(F)C=C1O | [1] |
| Appearance | Predicted to be a solid or liquid at room temperature | |
| Storage Conditions | Store under an inert atmosphere at room temperature | [1] |
Spectroscopic and Analytical Characterization
A precise understanding of a molecule's spectroscopic fingerprint is fundamental for reaction monitoring and structural confirmation. While specific spectra for 4-Fluoro-2-hydroxy-5-methylbenzaldehyde are not publicly available, we can reliably predict its key features based on established principles and data from close structural analogs, such as 4-fluorobenzaldehyde[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals:
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Aldehydic Proton (-CHO): A singlet appearing far downfield, typically in the δ 9.8-10.2 ppm range, due to the strong deshielding effect of the carbonyl group.
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Phenolic Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, often found between δ 5.0-11.0 ppm. Intramolecular hydrogen bonding with the adjacent aldehyde may shift this signal further downfield.
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Aromatic Protons (Ar-H): Two singlets or narrow doublets are expected in the aromatic region (δ 6.5-8.0 ppm). The proton at C3 will be ortho to the aldehyde and meta to the hydroxyl group, while the proton at C6 will be ortho to the methyl and meta to the aldehyde.
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Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.4 ppm.
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¹³C NMR: The carbon spectrum will provide key structural information:
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Carbonyl Carbon (-CHO): The most downfield signal, expected around δ 190-195 ppm.[2]
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Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon bearing the fluorine (C4) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).[2] The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings. The carbons attached to the oxygen (C2) and the aldehyde (C1) will also be significantly shifted downfield.
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Methyl Carbon (-CH₃): An upfield signal, typically around δ 15-25 ppm.
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¹⁹F NMR: A single resonance is expected, with a chemical shift characteristic of an aryl fluoride.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands confirming the presence of the key functional groups:
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O-H Stretch: A broad band from 3200-3500 cm⁻¹ for the phenolic hydroxyl group.
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C-H Stretch (Aldehydic): A pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.
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C=O Stretch (Carbonyl): A very strong, sharp band in the range of 1650-1680 cm⁻¹, potentially lowered from the typical ~1700 cm⁻¹ due to conjugation and intramolecular hydrogen bonding.
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C=C Stretch (Aromatic): Several bands of variable intensity between 1450-1600 cm⁻¹.
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C-F Stretch: A strong band typically found in the 1200-1250 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the compound is expected to show a molecular ion peak (M⁺) at m/z = 154.14. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺, loss of CHO).
Chemical Reactivity and Synthetic Potential
The synthetic utility of 4-Fluoro-2-hydroxy-5-methylbenzaldehyde stems from the distinct reactivity of its functional groups. This allows for selective transformations, making it a valuable node for building molecular complexity.
Caption: Key reaction pathways for 4-Fluoro-2-hydroxy-5-methylbenzaldehyde.
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Reactions at the Aldehyde: The aldehyde group is the primary site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines) and with ketones or other active methylene compounds (via Claisen-Schmidt condensation) to yield chalcones and other α,β-unsaturated systems.[3] These reactions are foundational for synthesizing a vast array of heterocyclic compounds. Furthermore, the aldehyde can be selectively reduced to a primary alcohol using reagents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid.
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Reactions at the Phenolic Hydroxyl: The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which can then undergo Williamson ether synthesis (O-alkylation) or esterification (O-acylation). This group also strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it.
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Reactions on the Aromatic Ring: The existing substitution pattern dictates the regioselectivity of further reactions. The C3 position is activated by the ortho-hydroxyl group, while the C6 position is activated by both the ortho-methyl and para-hydroxyl groups, making these sites susceptible to further electrophilic aromatic substitution if desired.
Recommended Synthetic Protocol
While multiple strategies exist for the synthesis of substituted benzaldehydes[4][5], a common and effective approach for introducing a formyl group ortho to a hydroxyl is the Reimer-Tiemann reaction .[6] A plausible protocol starting from the commercially available precursor, 4-fluoro-3-methylphenol, is detailed below.
Caption: Workflow for the Reimer-Tiemann synthesis of the target compound.
Step-by-Step Methodology: Ortho-Formylation via Reimer-Tiemann Reaction
Causality: This method is chosen for its ability to directly install an aldehyde group ortho to a phenolic hydroxyl. The strong base deprotonates the phenol, and the resulting phenoxide directs the electrophilic dichlorocarbene intermediate preferentially to the ortho position.
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Materials:
-
4-Fluoro-3-methylphenol
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Chloroform (CHCl₃)
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Sodium Hydroxide (NaOH)
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Ethanol
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Hydrochloric Acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate (for extraction)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
-
Procedure:
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In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-fluoro-3-methylphenol (1.0 eq) in ethanol.
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Add a concentrated aqueous solution of sodium hydroxide (4.0 eq) to the flask and stir to form the sodium phenoxide.
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Heat the mixture to 60-70 °C with vigorous stirring.
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Slowly add chloroform (1.5 eq) dropwise from the dropping funnel over 1 hour. The reaction is exothermic; maintain the temperature below 75 °C.
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After the addition is complete, continue to stir the mixture at 70 °C for an additional 2-3 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully distill off the excess chloroform and ethanol under reduced pressure.
-
-
Workup and Purification:
-
To the remaining residue, add water and carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid in an ice bath.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
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Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure 4-Fluoro-2-hydroxy-5-methylbenzaldehyde.
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Applications in Drug Discovery and Materials Science
Substituted benzaldehydes are cornerstone intermediates in modern organic synthesis.[3] The unique combination of functional groups in 4-Fluoro-2-hydroxy-5-methylbenzaldehyde makes it a highly valuable precursor.
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Pharmaceutical Synthesis: The aldehyde serves as a handle for constructing larger, biologically active molecules. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability of drug candidates.[7] This compound is an ideal starting point for synthesizing novel inhibitors, receptor agonists/antagonists, and other potential therapeutics.
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Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often relies on fluorinated aromatic intermediates to enhance efficacy and environmental persistence profiles.[8]
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Advanced Materials: The reactive nature of this compound allows for its incorporation into polymers, dyes, and other functional materials where its specific electronic and structural properties can be exploited.
Safety and Handling
Proper handling of all chemicals is paramount. Based on available data, 4-Fluoro-2-hydroxy-5-methylbenzaldehyde should be handled with care in a laboratory setting.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Reference |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | [1] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | [1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [1] |
| STOT-SE | GHS07 | Warning | H335: May cause respiratory irritation | [1] |
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.
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Fire Safety: While not highly flammable, keep away from strong oxidizing agents. Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing.[9]
References
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PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Sirie, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
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Sirie, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Retrieved from [Link]
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Magnaflux. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
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Supporting Information. (n.d.). NMR Spectra for 4-fluorobenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]
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Chemsavers. (n.d.). Exploring 4-Fluoro-2-Methylbenzaldehyde: Properties and Applications. Retrieved from [Link]
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